奥格朗特

概述

描述

奥格朗特: 是一种新型且选择性的代谢型谷氨酸受体亚型 5 (mGluR5) 拮抗剂。 它最初由范德堡大学开发,以其在各种神经和精神疾病中的潜在治疗应用而闻名 。 该化合物在临床前研究中显示出令人鼓舞的结果,特别是在谷氨酸能活性的调节方面,而谷氨酸能活性与酒精使用障碍等疾病有关 .

科学研究应用

Chemical Properties and Mechanism of Action

VU0424238 exhibits a high selectivity for mGlu5 over other mGlu receptors, with a binding affinity () of 4.4 nM at an allosteric site. This specificity is crucial for minimizing off-target effects, which is a common challenge in drug development. The compound's pharmacokinetic profile shows a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys, indicating favorable absorption and distribution characteristics necessary for therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research has identified key structural components that influence the potency and selectivity of VU0424238. Modifications to the pyrimidin-5-yl ether group and the 6-methyl substitution on the picolinamide core have been systematically evaluated to optimize binding affinity and metabolic stability. For instance, substituting different groups at these positions has demonstrated varying impacts on mGlu5 potency and plasma protein binding .

Clinical Relevance

The primary application of VU0424238 is in the treatment of psychiatric disorders such as major depressive disorder (MDD) and obsessive-compulsive disorder (OCD), as well as neurodegenerative conditions like Parkinson's disease (PD). The modulation of mGlu5 receptors is believed to play a significant role in these conditions, offering a novel therapeutic avenue that diverges from traditional neurotransmitter-targeting strategies .

Case Studies

- Parkinson’s Disease : Preclinical studies have shown that VU0424238 can reduce levodopa-induced dyskinesia in animal models, highlighting its potential utility in managing motor symptoms associated with PD .

- Major Depressive Disorder : In rodent models, administration of VU0424238 has resulted in antidepressant-like effects, suggesting that targeting mGlu5 may provide relief from depressive symptoms without some of the side effects associated with conventional antidepressants .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic studies revealed that VU0424238 achieves significant central nervous system (CNS) penetration, with unbound brain levels exceeding its functional potency at therapeutic doses. This characteristic is critical for ensuring efficacy in treating CNS disorders .

Table 1: Pharmacokinetic Profile of VU0424238

| Parameter | Value (Rats) | Value (Monkeys) |

|---|---|---|

| Clearance (mL/min/kg) | 19.3 | 15.5 |

| Oral Dose for 50% Receptor Occupancy (mg/kg) | 0.8 | 0.06 |

| Unbound Brain/Plasma Ratio | ~1 | ~0.82 |

作用机制

奥格朗特通过选择性拮抗代谢型谷氨酸受体亚型 5 (mGluR5) 发挥作用。该受体参与调节谷氨酸能神经传递,谷氨酸能神经传递在各种神经和精神疾病中起着至关重要的作用。 通过抑制 mGluR5,奥格朗特减少了过度的谷氨酸能活性,从而减轻了酒精使用障碍等疾病相关的症状 .

生化分析

Biochemical Properties

Auglurant interacts with the mGlu5 receptor, a type of glutamate receptor. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the active site and decreases the receptor’s activity . The IC50 values, which represent the concentration of Auglurant needed to inhibit 50% of the mGlu5 receptor’s activity, are 11 nM for rats and 14 nM for humans .

Cellular Effects

Auglurant has been shown to influence cell function by modulating the activity of the mGlu5 receptor. This receptor plays a crucial role in various cellular processes, including cell signaling pathways and gene expression . By inhibiting the mGlu5 receptor, Auglurant can potentially alter these processes, although the specific effects can vary depending on the cell type and the physiological context.

Molecular Mechanism

The molecular mechanism of Auglurant involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This binding is not at the active site where the natural ligand (glutamate) binds, but at a different site, which is why Auglurant is referred to as a negative allosteric modulator .

Dosage Effects in Animal Models

In animal models, the effects of Auglurant have been shown to vary with dosage. For instance, in female baboons, Auglurant administered intramuscularly at doses ranging from 0.01 to 0.1 mg/kg decreased alcohol self-administration without affecting self-administration of an alcohol-free sweet liquid reward .

Metabolic Pathways

It is known that Auglurant is a substrate for aldehyde oxidase (AO) and xanthine oxidase (XO), enzymes involved in drug metabolism .

准备方法

合成路线和反应条件: 奥格朗特的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

核心结构的形成: 合成始于含嘧啶核心结构的制备。

官能团修饰:

工业生产方法: 奥格朗特的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

间歇合成: 大规模间歇合成用于生产大量的化合物。

化学反应分析

反应类型: 奥格朗特经历各种化学反应,包括:

氧化: 该化合物可以被醛氧化酶和黄嘌呤氧化酶等酶氧化,导致代谢物的形成.

还原: 还原反应可以改变官能团,改变化合物的药理特性。

常见试剂和条件:

氧化: 常见试剂包括醛氧化酶和黄嘌呤氧化酶抑制剂,如肼苯哒嗪和别嘌醇.

还原: 可以使用硼氢化钠等还原剂。

相似化合物的比较

类似化合物:

3-2-(-甲基-4-噻唑基) 乙炔基吡啶 (MTEP): 另一种具有类似药理特性的 mGluR5 拮抗剂.

BIBX1382: 一种已知的醛氧化酶底物,与奥格朗特具有结构相似性.

独特性: 奥格朗特因其作为 mGluR5 拮抗剂的高选择性和效力而独一无二。 它在临床前模型中已证明具有可接受的中枢神经系统渗透性,并在不影响非酒精奖励的自我给药的情况下显示出疗效 .

生物活性

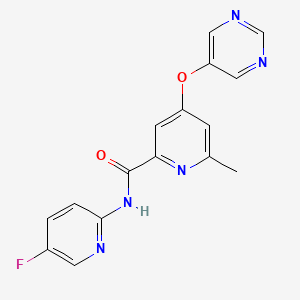

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238, is a compound that has garnered attention for its selective activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This article explores the biological activity of this compound, including its pharmacokinetics, selectivity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of VU0424238 can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 284.31 g/mol

VU0424238 functions primarily as a negative allosteric modulator of mGlu5 receptors. The compound exhibits a high degree of selectivity, being over 900-fold selective for mGlu5 compared to other mGlu receptor subtypes. Binding studies have established a dissociation constant value of 4.4 nM , indicating strong binding affinity at the allosteric site on the receptor .

Pharmacokinetics

Pharmacokinetic studies reveal that VU0424238 has a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys. Imaging studies using positron emission tomography (PET) have shown that the compound achieves 50% receptor occupancy at an oral dose of 0.8 mg/kg in rats and an intravenous dose of 0.06 mg/kg in baboons .

Preclinical Studies

Preclinical evaluations have demonstrated the potential utility of VU0424238 in treating various psychiatric and neurodegenerative disorders. The compound's efficacy has been assessed in models relevant to conditions such as anxiety, depression, and schizophrenia. For instance, it has shown promise in modulating glutamatergic transmission, which is often dysregulated in these disorders.

Case Studies

- Anxiety Models : In rodent models of anxiety, administration of VU0424238 resulted in reduced anxiety-like behaviors, supporting its role as a therapeutic agent for anxiety disorders.

- Cognitive Impairment Models : Studies indicated that VU0424238 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic plasticity through mGlu5 modulation.

Safety and Toxicology

Toxicological assessments have indicated that VU0424238 is generally well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical studies. Further investigations into its safety profile are ongoing as part of clinical trial preparations.

Summary Table of Key Findings

| Property | Value |

|---|---|

| Selectivity for mGlu5 | >900-fold |

| (nM) | 4.4 |

| Clearance (Rats) | 19.3 mL/min/kg |

| Clearance (Monkeys) | 15.5 mL/min/kg |

| Oral Dose for 50% Occupancy | 0.8 mg/kg |

| Intravenous Dose for 50% Occupancy | 0.06 mg/kg |

属性

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VU0424238 and its downstream effects?

A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []

Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?

A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []

Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?

A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []

Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?

A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:

- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []

- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []

- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。